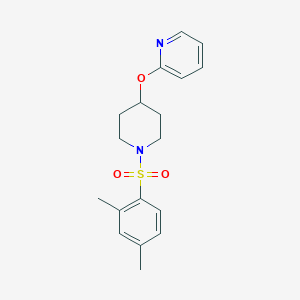
2-(3,4-Difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorophenyl)acetamide is an organofluorine compound . It has a molecular weight of 171.1441 . The IUPAC Standard InChI is InChI=1S/C8H7F2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) .
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical techniques . For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions.Molecular Structure Analysis
The molecular structure of 2-(3,4-Difluorophenyl)acetamide is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these acetamides are crucial for their potential biological activities. The anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was confirmed by in silico modeling, targeting the VEGFr receptor.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3,4-Difluorophenyl)acetamide are influenced by its molecular structure . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding
- The dihedral angle between the mean planes of 4-chlorophenyl and 3,4-difluorophenyl rings in a related compound, C14H10ClF2NO, shows significant twisting, which impacts the crystal structure. This compound exhibits N—H⋯O hydrogen bonds forming infinite chains and weak C—H⋯O and C—H⋯F interactions, contributing to its molecular stacking properties (Praveen et al., 2013).
Quantum Chemical Calculations
- Quantum chemical calculations have been conducted on related compounds, focusing on molecular structural parameters, vibrational frequencies, and thermodynamic properties. These studies offer insights into the molecular electrostatic potential, atomic charges, electronic exchange interaction, and charge delocalization, which are crucial for understanding the molecule's reactivity and applications (Choudhary et al., 2014).
Synthesis and Characterization
- Synthesis and characterization of new 2-(alkylamino) acetamides, including the study of their NMR, infrared, and mass spectrometry properties, have been explored. These insights are valuable for developing novel compounds with specific structural and functional properties (Mancilla et al., 2003).
Polymerization and Material Science
- The compound 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, a derivative, has been used in the development of polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for creating PMMA hybrid networks. This highlights its potential application in material science, particularly in creating advanced polymer materials with improved thermal stability (Batibay et al., 2020).
Vibrational Spectroscopy and Molecular Docking
- The vibrational spectroscopy and molecular docking studies of bioactive benzothiazolinone acetamide analogs showcase their potential in exploring biological interactions and developing new pharmaceuticals or materials with specific properties (Mary et al., 2020).
Coordination Chemistry
- Research on Cu(I) complexes with pyridylmethylamide ligands, including variants of acetamides, has been conducted. This research is significant for understanding the coordination chemistry and geometric configurations essential in catalysis and material science applications (Yang et al., 2007).
Computational Chemistry
- Computational chemistry studies, including DFT and vibrational spectroscopy, have been used to analyze the structure and properties of acetamide derivatives. Such studies are crucial in predicting the behavior of these compounds in various applications (El-Azab et al., 2016).
Biological Activity
- Synthesis and evaluation of novel anilidoquinoline derivatives, including acetamide variants, for their therapeutic efficacy in treating diseases like Japanese encephalitis, indicate the biological significance of these compounds (Ghosh et al., 2008).
Safety and Hazards
The safety information for 2-(3,4-Difluorophenyl)acetamide indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKILBJNQZYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2787899.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2787906.png)



![6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2787914.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2787915.png)
![Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride](/img/structure/B2787916.png)
![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2787917.png)
![(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2787918.png)
![ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2787919.png)
![2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2787922.png)